molecular formula C14H14Cl3PSn B12601979 Diphenyl[2-(trichlorostannyl)ethyl]phosphane CAS No. 649555-84-0

Diphenyl[2-(trichlorostannyl)ethyl]phosphane

Cat. No.: B12601979
CAS No.: 649555-84-0
M. Wt: 438.3 g/mol
InChI Key: DUOZCVGFLRWYOI-UHFFFAOYSA-K
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Description

Diphenyl[2-(trichlorostannyl)ethyl]phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a diphenyl and a trichlorostannyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl[2-(trichlorostannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with 2-(trichlorostannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[2-(trichlorostannyl)ethyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin compounds.

    Substitution: The compound can participate in substitution reactions where the trichlorostannyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of organotin compounds.

Scientific Research Applications

Diphenyl[2-(trichlorostannyl)ethyl]phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organotin compounds.

Mechanism of Action

The mechanism by which diphenyl[2-(trichlorostannyl)ethyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The trichlorostannyl group can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Tris[2-(diphenylphosphino)ethyl]phosphine
  • Bis(2-diphenylphosphinoethyl)phenylphosphine
  • 1,1,1-Tris(diphenylphosphinomethyl)ethane

Uniqueness

Diphenyl[2-(trichlorostannyl)ethyl]phosphane is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.

Properties

CAS No.

649555-84-0

Molecular Formula

C14H14Cl3PSn

Molecular Weight

438.3 g/mol

IUPAC Name

diphenyl(2-trichlorostannylethyl)phosphane

InChI

InChI=1S/C14H14P.3ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H;/q;;;;+3/p-3

InChI Key

DUOZCVGFLRWYOI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)P(CC[Sn](Cl)(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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